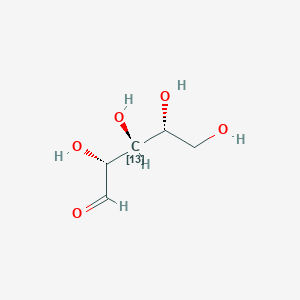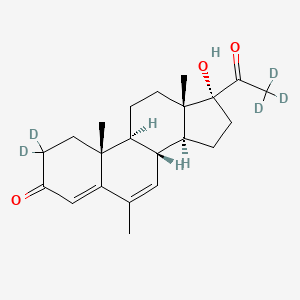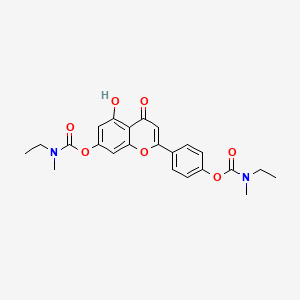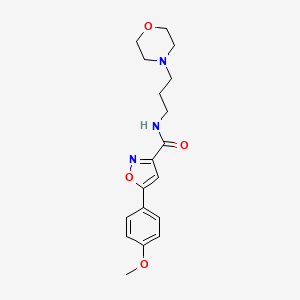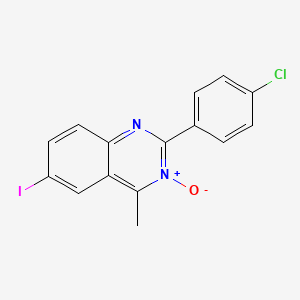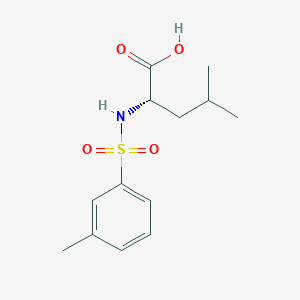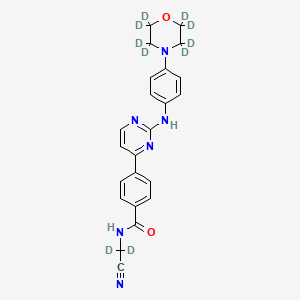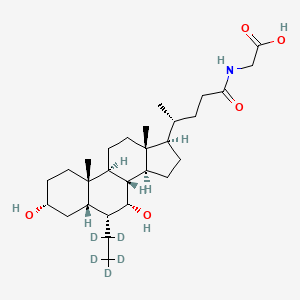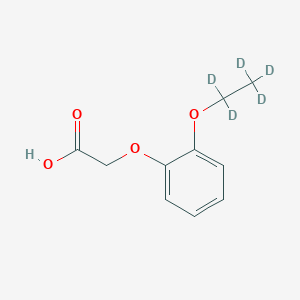
2-(2-Ethoxyphenoxy)acetic acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyphenoxy)acetic acid-d5 is a deuterium-labeled analog of 2-(2-Ethoxyphenoxy)acetic acid. The incorporation of deuterium, a stable isotope of hydrogen, is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds. This compound is primarily used as a tracer in drug development processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenoxy)acetic acid-d5 typically involves the deuteration of 2-(2-Ethoxyphenoxy)acetic acid. The process includes the following steps:
Starting Material: The synthesis begins with 2-(2-Ethoxyphenoxy)acetic acid.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents such as deuterated water (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated reagents.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Ethoxyphenoxy)acetic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyacetic acids.
科学的研究の応用
2-(2-Ethoxyphenoxy)acetic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and kinetics.
Biology: In metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: In drug development to understand the pharmacokinetics and metabolic pathways of new drugs.
Industry: Used in the development of stable isotope-labeled compounds for various industrial applications
作用機序
The mechanism of action of 2-(2-Ethoxyphenoxy)acetic acid-d5 involves its use as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological and chemical systems. This helps in understanding the molecular targets and pathways involved in the metabolism and pharmacokinetics of the compound .
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenoxy)acetic acid-d5: Another deuterium-labeled analog with a methoxy group instead of an ethoxy group.
2-(4-Methoxyphenoxy)acetic acid-d5: Similar structure but with the methoxy group at the para position.
2-(4-Ethoxyphenoxy)acetic acid-d5: Similar structure but with the ethoxy group at the para position.
Uniqueness
2-(2-Ethoxyphenoxy)acetic acid-d5 is unique due to its specific substitution pattern and the presence of deuterium atoms. This makes it particularly useful in studies requiring precise tracking of the compound’s behavior in various systems. The ethoxy group provides different steric and electronic effects compared to methoxy or other substituents, influencing the compound’s reactivity and interactions .
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)/i1D3,2D2 |
InChIキー |
MZQTVOLNWAPPBT-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC(=O)O |
正規SMILES |
CCOC1=CC=CC=C1OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



